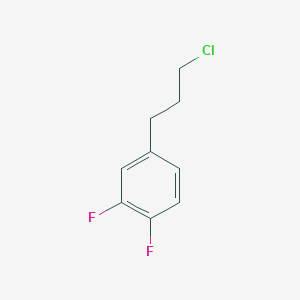

4-(3-Chloropropyl)-1,2-difluorobenzene

Beschreibung

4-(3-Chloropropyl)-1,2-difluorobenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1 and 2 positions

Eigenschaften

Molekularformel |

C9H9ClF2 |

|---|---|

Molekulargewicht |

190.62 g/mol |

IUPAC-Name |

4-(3-chloropropyl)-1,2-difluorobenzene |

InChI |

InChI=1S/C9H9ClF2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |

InChI-Schlüssel |

YZYWOGODANMXHD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CCCCl)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-1,2-difluorobenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,2-difluorobenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloropropyl group.

Industrial Production Methods

Industrial production of 4-(3-Chloropropyl)-1,2-difluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chloropropyl)-1,2-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloropropyl group can be substituted with nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloropropyl group can yield the corresponding propyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of 4-(3-aminopropyl)-1,2-difluorobenzene or 4-(3-mercaptopropyl)-1,2-difluorobenzene.

Oxidation: Formation of 4-(3-chloropropyl)-1,2-difluorobenzene-1-ol or 4-(3-chloropropyl)-1,2-difluorobenzene-1-one.

Reduction: Formation of 4-(propyl)-1,2-difluorobenzene.

Wissenschaftliche Forschungsanwendungen

4-(3-Chloropropyl)-1,2-difluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(3-Chloropropyl)-1,2-difluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorine atoms may enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Chloropropyl)-1,2-difluorobenzene: Unique due to the presence of both chloropropyl and difluorobenzene moieties.

4-(3-Chloropropyl)-1,2-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.

4-(3-Chloropropyl)-1,2-dimethylbenzene: Contains methyl groups instead of fluorine atoms.

Uniqueness

4-(3-Chloropropyl)-1,2-difluorobenzene is unique due to the combination of its chloropropyl and difluorobenzene groups, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

4-(3-Chloropropyl)-1,2-difluorobenzene is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

4-(3-Chloropropyl)-1,2-difluorobenzene is characterized by the following chemical structure:

- Molecular Formula : C9H8ClF2

- Molecular Weight : 192.61 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of 4-(3-Chloropropyl)-1,2-difluorobenzene is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to anti-inflammatory and anticancer effects.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of 4-(3-Chloropropyl)-1,2-difluorobenzene. A notable study demonstrated that:

- The compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and SW620 cells.

- IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 7.8 µM to 9.5 µM in different cell lines, indicating potent activity against tumor proliferation .

Neuroprotective Effects

Research has also indicated that this compound may have neuroprotective properties:

- It was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s .

Antimicrobial Activity

The antimicrobial effects of 4-(3-Chloropropyl)-1,2-difluorobenzene were evaluated against various bacterial and fungal strains:

- The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Its efficacy was comparable to standard antibiotics used in clinical settings .

Case Study 1: Anticancer Research

In a controlled experiment, researchers treated HeLa cells with varying concentrations of 4-(3-Chloropropyl)-1,2-difluorobenzene. The results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 60 |

| 20 | 30 |

| 50 | <10 |

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective effects of the compound involved measuring AChE inhibition:

| Compound Concentration (µM) | AChE Inhibition (%) |

|---|---|

| 0 | 0 |

| 5 | 25 |

| 10 | 50 |

| 20 | 70 |

The results indicated a significant increase in AChE inhibition at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.